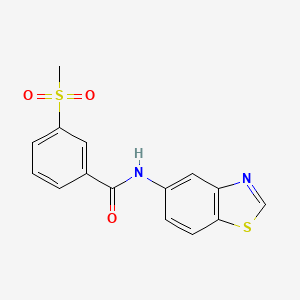

N-(1,3-Benzothiazol-5-yl)-3-methansulfonylbenzamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(1,3-benzothiazol-5-yl)-3-methanesulfonylbenzamide is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science .

Wissenschaftliche Forschungsanwendungen

N-(1,3-benzothiazol-5-yl)-3-methanesulfonylbenzamide has a wide range of scientific research applications:

Wirkmechanismus

Target of Action

N-(1,3-benzothiazol-5-yl)-3-methanesulfonylbenzamide is a benzothiazole-based compound . Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . The primary target of these compounds is the DprE1 enzyme, which plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis .

Mode of Action

The interaction of N-(1,3-benzothiazol-5-yl)-3-methanesulfonylbenzamide with its target, the DprE1 enzyme, results in the inhibition of the enzyme’s activity . This inhibition disrupts the cell wall biosynthesis of Mycobacterium tuberculosis, leading to the bacterium’s death .

Biochemical Pathways

The action of N-(1,3-benzothiazol-5-yl)-3-methanesulfonylbenzamide affects the biochemical pathway responsible for the synthesis of the cell wall of Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, the compound disrupts this pathway, leading to downstream effects such as the disruption of cell wall formation and ultimately, the death of the bacterium .

Result of Action

The molecular and cellular effects of N-(1,3-benzothiazol-5-yl)-3-methanesulfonylbenzamide’s action include the inhibition of the DprE1 enzyme and the disruption of the cell wall biosynthesis of Mycobacterium tuberculosis . These effects lead to the bacterium’s death, demonstrating the compound’s potential as an anti-tubercular agent .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-5-yl)-3-methanesulfonylbenzamide typically involves the condensation of 2-aminobenzenethiol with various aldehydes, ketones, acids, or acyl chlorides, followed by cyclization . One common method involves the use of a base-promoted intramolecular C–S bond coupling cyclization in dioxane . The reaction conditions often include the use of catalysts such as iron triflimide and reagents like N-bromosuccinimide (NBS) .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives, including N-(1,3-benzothiazol-5-yl)-3-methanesulfonylbenzamide, often involve one-pot multicomponent reactions, microwave irradiation, and molecular hybridization techniques . These methods are designed to be efficient, economical, and environmentally friendly.

Analyse Chemischer Reaktionen

Types of Reactions

N-(1,3-benzothiazol-5-yl)-3-methanesulfonylbenzamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions typically involve the use of solvents like ethanol, dioxane, and water, along with appropriate catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to N-(1,3-benzothiazol-5-yl)-3-methanesulfonylbenzamide include other benzothiazole derivatives such as:

- 2-arylbenzothiazoles

- N-(2-halophenyl)thioureas

- N-(2-halophenyl)thioamides

Uniqueness

What sets N-(1,3-benzothiazol-5-yl)-3-methanesulfonylbenzamide apart from other similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. For instance, the presence of the methanesulfonyl group enhances its solubility and reactivity, making it more versatile in various applications .

Biologische Aktivität

N-(1,3-benzothiazol-5-yl)-3-methanesulfonylbenzamide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article compiles recent research findings, highlighting the compound's synthesis, biological evaluations, and structure-activity relationships.

Synthesis of N-(1,3-benzothiazol-5-yl)-3-methanesulfonylbenzamide

The synthesis of N-(1,3-benzothiazol-5-yl)-3-methanesulfonylbenzamide typically involves the reaction of benzothiazole derivatives with methanesulfonyl chloride and appropriate amines. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or acetonitrile under controlled temperatures to optimize yield and purity.

Antimicrobial Activity

Recent studies have demonstrated that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, a study evaluated various benzothiazole compounds against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives showed promising antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from 29 μg/mL to over 200 μg/mL against different bacterial strains such as Escherichia coli and Staphylococcus aureus .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 3h | <40 | Staphylococcus aureus |

| 8c | <29 | Escherichia coli |

| 8b | <47 | Bacillus subtilis |

Anticancer Activity

In addition to antimicrobial effects, benzothiazole derivatives have been studied for their anticancer properties. For example, modifications to the benzothiazole structure have been shown to enhance cytotoxicity against various cancer cell lines. The introduction of specific substituents can significantly affect the compound's ability to inhibit cancer cell proliferation .

The biological activity of N-(1,3-benzothiazol-5-yl)-3-methanesulfonylbenzamide may be attributed to its ability to interfere with key bacterial processes such as cell wall synthesis and DNA replication. Benzothiazole compounds are known to inhibit enzymes critical for these pathways, including dihydroorotase and DNA gyrase .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of benzothiazole derivatives. Studies indicate that specific modifications at various positions on the benzothiazole ring can enhance biological activity:

- Position 2 : Substituents here can increase antibacterial potency.

- Position 4 : Alterations can lead to improved anticancer activity.

The presence of sulfonamide groups also appears to play a significant role in enhancing both antimicrobial and anticancer activities .

Case Studies

- Antiviral Activity Against MERS-CoV : A related study on benzothiazole derivatives highlighted their potential in inhibiting the Middle East respiratory syndrome coronavirus (MERS-CoV). Compounds similar in structure to N-(1,3-benzothiazol-5-yl)-3-methanesulfonylbenzamide showed IC50 values as low as 0.09 μM against viral entry .

- Broad-Spectrum Antimicrobial Efficacy : In another investigation, a series of benzothiazole derivatives were tested against a panel of bacteria and fungi. Results demonstrated broad-spectrum activity with significant inhibition observed against both Gram-positive and Gram-negative organisms .

Eigenschaften

IUPAC Name |

N-(1,3-benzothiazol-5-yl)-3-methylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O3S2/c1-22(19,20)12-4-2-3-10(7-12)15(18)17-11-5-6-14-13(8-11)16-9-21-14/h2-9H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAOCQPOARBQQEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)SC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.